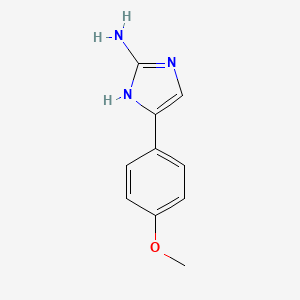

5-(4-Methoxyphenyl)-1H-imidazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-methoxyphenyl)-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-14-8-4-2-7(3-5-8)9-6-12-10(11)13-9/h2-6H,1H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLAWLJKKTBJSEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00508435 | |

| Record name | 5-(4-Methoxyphenyl)-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60472-20-0 | |

| Record name | 5-(4-Methoxyphenyl)-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Deep Dive into the Spectroscopic Characterization of 5-(4-Methoxyphenyl)-1H-imidazol-2-amine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 5-(4-methoxyphenyl)-1H-imidazol-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Its derivatives have garnered attention for a wide range of biological activities, acting as crucial intermediates in the synthesis of innovative therapeutics.[1][2] A thorough understanding of the structural and electronic properties of these molecules is paramount for rational drug design and development. This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize this compound derivatives. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering insights into the interpretation of the spectral data and the underlying molecular features they reveal.

The Medicinal Significance of the 2-Aminoimidazole Scaffold

The 2-aminoimidazole skeleton is a versatile building block in the design of modulators for various biological targets.[1] This structural motif is found in a variety of marine natural products with potent pharmacological activities, making them promising lead compounds in drug discovery.[1] The significance of 2-aminoimidazole derivatives extends to their role as bioisosteres of guanidine, acylguanidine, and other functionalities, which allows for the fine-tuning of physicochemical and pharmacological properties of drug candidates. Furthermore, these compounds have shown promise in addressing antimicrobial resistance by potentiating the action of existing antibiotics.[2] Given their therapeutic importance, a robust and unambiguous spectroscopic characterization is a critical step in the synthesis and development of novel this compound-based drug candidates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides a map of the proton environments within the molecule. The chemical shift (δ), integration, and multiplicity of each signal offer valuable structural clues.

Expected ¹H NMR Spectral Features:

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Imidazole N-H | Highly variable, broad singlet | s (broad) | The chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, it can appear at δ 12.5-13.0 ppm. |

| Imidazole C4-H | ~7.0 ppm | s | This is a characteristic singlet for a proton on the imidazole ring. For a similar compound, 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, this proton appears at 7.03 ppm.[3] |

| Aromatic H (methoxyphenyl) | 6.9-7.5 ppm | d or m | The protons on the 4-methoxyphenyl ring will typically appear as two doublets (an AA'BB' system). |

| Methoxy (-OCH₃) | ~3.8 ppm | s | A characteristic singlet integrating to three protons. For a related compound, 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole, this signal appears at 3.82 ppm.[4] |

| Amino (-NH₂) | Variable, broad singlet | s (broad) | The chemical shift and broadness are influenced by hydrogen bonding and exchange. In the spectrum of 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, the secondary amine proton appears as a broad singlet at 5.68 ppm.[3] |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical as it can influence the chemical shifts of labile protons (N-H and NH₂).

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum. The number of scans will depend on the sample concentration.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Workflow for ¹H NMR Analysis

Caption: A streamlined workflow for acquiring and analyzing a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Spectral Features:

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Notes |

| Imidazole C2 | ~145-150 ppm | This carbon is typically the most downfield in the imidazole ring due to its attachment to two nitrogen atoms. For 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, the C2 carbon resonates at 144.6 ppm.[3] |

| Imidazole C5 | ~135-140 ppm | The chemical shift is influenced by the attached 4-methoxyphenyl group. In 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, the C5 carbon is at 137.16 ppm.[3] |

| Imidazole C4 | ~110-115 ppm | This carbon is typically the most upfield of the imidazole ring carbons. For 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, the C4 carbon appears at 111.7 ppm.[3] |

| Aromatic C (methoxyphenyl) | 114-160 ppm | The carbon attached to the methoxy group will be the most downfield, while the other carbons will appear in the typical aromatic region. For 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole, the methoxy-substituted carbon is at 159.9 ppm.[4] |

| Methoxy (-OCH₃) | ~55 ppm | A characteristic signal for a methoxy carbon. In 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole, this signal is at 55.7 ppm.[4] |

Experimental Protocol for ¹³C NMR Spectroscopy:

The experimental protocol is similar to that of ¹H NMR, with the primary difference being the longer acquisition times required due to the lower natural abundance of the ¹³C isotope. Proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FT-IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (imidazole & amine) | 3500-3200 | Medium-Strong, Broad | The broadening is due to hydrogen bonding. For a related compound, 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole, a band at 3431 cm⁻¹ is observed.[4] |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak | Multiple weak bands are characteristic of aromatic C-H stretching.[1] |

| Aliphatic C-H Stretch (methoxy) | 2960-2850 | Medium-Weak | Characteristic stretching vibrations of the methyl group. |

| C=N Stretch (imidazole) | 1680-1610 | Medium-Strong | This is a characteristic stretching vibration of the imidazole ring. For a similar imidazole derivative, this band appears at 1681 cm⁻¹.[5] |

| C=C Stretch (aromatic & imidazole) | 1600-1450 | Medium-Strong | Multiple bands are expected in this region due to the aromatic rings. |

| C-O Stretch (methoxy) | 1250-1000 | Strong | A strong absorption band characteristic of the aryl ether linkage. |

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

FT-IR Analysis Workflow

Caption: A schematic of the FT-IR analysis process.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Expected Mass Spectrometric Data:

-

Molecular Ion Peak (M⁺): For this compound (C₁₀H₁₁N₃O), the expected exact mass is approximately 189.0902 g/mol . A high-resolution mass spectrometer will be able to confirm the elemental composition.

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for related structures involve the cleavage of the methoxy group, loss of small molecules like HCN or NH₃, and fragmentation of the imidazole and phenyl rings. The specific fragmentation pattern will depend on the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). For instance, under EI, α-cleavage of the bond between the imidazole and phenyl rings can be a characteristic fragmentation.[6]

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent for ESI or as a pure compound for EI.

-

Ionization: The molecules are ionized using an appropriate technique (e.g., ESI or EI).

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

Expected UV-Vis Absorption Maxima (λ_max):

Imidazole itself exhibits a characteristic absorption peak around 217 nm, attributed to a π→π* transition of the C=N bond.[7] The presence of the 4-methoxyphenyl substituent, which is a chromophore, will lead to a bathochromic (red) shift of the absorption maxima to longer wavelengths. Aromatic compounds typically show absorption bands in the 200-400 nm range. For this compound, we can expect to see strong absorptions corresponding to π→π* transitions of the conjugated system.

Experimental Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorbance of the sample over a range of wavelengths (typically 200-800 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Conclusion

The spectroscopic analysis of this compound derivatives is a multifaceted process that requires the synergistic application of various techniques. NMR spectroscopy provides the detailed structural framework, FT-IR identifies the key functional groups, mass spectrometry confirms the molecular weight and offers fragmentation clues, and UV-Vis spectroscopy probes the electronic properties of the molecule. A comprehensive understanding of these techniques and the ability to interpret the resulting data are essential for chemists and pharmacologists working on the development of novel therapeutics based on this important scaffold. This guide provides a foundational understanding and practical insights to aid in the successful characterization of this promising class of compounds.

References

- 1. ijrar.org [ijrar.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 5-(4-Methoxyphenyl)-1H-imidazol-2-amine and Its Analogs: A Technical Guide for Drug Discovery Professionals

Introduction: The Imidazole Scaffold as a Privileged Structure in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in the field of medicinal chemistry.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and structural resemblance to biological purines make it a "privileged scaffold" for the design of novel therapeutic agents.[2] This guide focuses on the biological activities of a specific imidazole derivative, 5-(4-Methoxyphenyl)-1H-imidazol-2-amine, and its analogs. The strategic placement of a methoxyphenyl group at the 5-position and an amine at the 2-position provides a versatile template for developing compounds with a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This document aims to provide researchers, scientists, and drug development professionals with an in-depth technical overview of the synthesis, biological evaluation, and mechanisms of action of this promising class of compounds.

Anticancer Activity: Targeting Key Pathways in Malignancy

Derivatives of 5-aryl-1H-imidazol-2-amine have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and cell cycle arrest.[3] The presence of the 4-methoxyphenyl group, in particular, has been associated with potent cytotoxic effects against various cancer cell lines.

Mechanism of Action: Inhibition of Angiogenesis and Cell Signaling

A key mechanism through which these compounds exert their anticancer effects is the inhibition of crucial signaling pathways involved in tumor growth and vascularization. Notably, analogs of this compound have been shown to target the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the B-Raf/MEK/ERK signaling pathways.

-

VEGFR-2 Inhibition: VEGFR-2 is a key receptor tyrosine kinase that, upon binding with its ligand VEGF, initiates a signaling cascade leading to angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[4] By inhibiting VEGFR-2, these imidazole derivatives can effectively cut off the tumor's blood supply, leading to starvation and cell death.

-

B-Raf/MEK/ERK Pathway Inhibition: The B-Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[5] Mutations in the B-Raf gene are common in many cancers, leading to constitutive activation of this pathway and uncontrolled cell growth.[6] Imidazole-based compounds can interfere with this pathway, leading to cell cycle arrest and apoptosis.

Signaling Pathway Diagrams:

Caption: VEGFR-2 Signaling Pathway Inhibition.

Caption: B-Raf/MEK/ERK Signaling Pathway Inhibition.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro anticancer activity of representative 5-aryl-1H-imidazol-2-amine analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | R Group (at position 5) | Cancer Cell Line | IC50 (µM) | Reference |

| Analog 1 | 4-Methoxyphenyl | MCF-7 (Breast) | 7.96 | [7] |

| Analog 2 | 4-Methoxyphenyl | HCT-116 (Colon) | 12.51 | [7] |

| Analog 3 | 3,5-Dichloro-4-methoxyphenyl | MCF-7 (Breast) | 3.02 | [7] |

| Analog 4 | 4-Phenyl | NUGC-3 (Gastric) | 0.05 | [2] |

| Analog 5 | 3,4,5-Trimethoxyphenyl | SW480 (Colon) | 27.42 (nM) | [8] |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[9]

Workflow Diagram:

Caption: MTT Assay Experimental Workflow.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds (this compound analogs) in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[9]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Antimicrobial Activity: A New Frontier Against Drug-Resistant Pathogens

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Imidazole derivatives have shown considerable promise in this area, with the this compound scaffold serving as a template for compounds with potent activity against a range of bacteria and fungi.[1]

Mechanism of Action: Disruption of Microbial Cell Integrity

The antimicrobial action of these compounds is believed to involve the disruption of microbial cell membranes and the inhibition of essential cellular processes. The lipophilic nature of the methoxyphenyl group may facilitate the passage of the molecule through the microbial cell wall, where the imidazole core can then interfere with vital functions.

Quantitative Data: In Vitro Antimicrobial Susceptibility

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 5-aryl-1H-imidazol-2-amine analogs against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | R Group (at position 5) | Microbial Strain | MIC (µg/mL) | Reference |

| Analog 6 | 4,5-Diphenyl (with methoxy substitution on another phenyl group) | S. aureus | 15.62 | [11] |

| Analog 7 | 4,5-Diphenyl (with methoxy substitution on another phenyl group) | E. coli | 31.25 | [11] |

| Analog 8 | 4,5-Diphenyl (with methoxy substitution on another phenyl group) | C. albicans | 15.62 | [11] |

| Analog 9 | 4-Biphenylyl | S. mutans | - | [12] |

| Analog 10 | 2,5-Disubstituted benzimidazole | B. subtilis | 3.12 | [13] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[14]

Workflow Diagram:

References

- 1. nano-ntp.com [nano-ntp.com]

- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activities of 2-amino-1-arylidenamino imidazoles as orally active anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 7. mdpi.com [mdpi.com]

- 8. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 11. 2-Aminoimidazoles: Synthesis by Ring Transformation Reactions | Semantic Scholar [semanticscholar.org]

- 12. Synthesis and biological activity of some 2-aminoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. inotiv.com [inotiv.com]

An In-Depth Technical Guide to the In Vitro Anticancer Evaluation of 5-(4-Methoxyphenyl)-1H-imidazol-2-amine Compounds

Foreword: The Rationale Behind the Investigation

The imidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1][2][3] Its derivatives have demonstrated a wide array of pharmacological activities, including notable anticancer properties.[1][2][4] The anticancer effects of imidazole-containing molecules are often attributed to their ability to interact with various biological targets, such as enzymes and receptors, and even bind to DNA.[2] Specifically, compounds featuring the 5-(4-Methoxyphenyl)-1H-imidazol-2-amine core have emerged as a promising area of investigation. This guide provides a comprehensive framework for the in vitro evaluation of these compounds, detailing the critical experimental protocols and the scientific reasoning that underpins a robust preclinical assessment.

Section 1: Foundational Cytotoxicity Assessment - The MTT Assay

The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effects on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, reliable, and efficient colorimetric method for this purpose.[5]

Principle of the MTT Assay

The assay's principle lies in the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of cell death induced by the test compound.[5]

Experimental Workflow: MTT Assay

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay[5][7][8]

-

Cell Seeding:

-

Harvest cancer cells in their exponential growth phase.

-

Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).

-

Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle-only and untreated controls.

-

Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation and Formazan Solubilization:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

Carefully aspirate the medium containing MTT.

-

Add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

| Parameter | Description |

| Cell Line | Specific cancer cell line used (e.g., MCF-7, HCT-116, HepG2)[4] |

| Seeding Density | Number of cells seeded per well |

| Compound Concentrations | Range of concentrations of the test compound |

| Incubation Time | Duration of cell exposure to the compound (e.g., 24, 48, 72 hours) |

| IC₅₀ (µM) | The concentration of the compound that causes 50% inhibition of cell growth |

Section 2: Elucidating the Mechanism of Cell Death - Apoptosis and Cell Cycle Analysis

Once the cytotoxic potential of the compounds is established, the next critical step is to investigate the mechanism by which they induce cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms of action for anticancer drugs.[7] Flow cytometry is a powerful technique for these analyses.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[8]

Experimental Workflow: Annexin V/PI Apoptosis Assay

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

Detailed Protocol: Annexin V/PI Apoptosis Assay[10][12][13]

-

Cell Preparation:

-

Seed cells in 6-well plates and treat them with the this compound compound at its predetermined IC₅₀ concentration for an appropriate duration (e.g., 24 hours).

-

Harvest the cells by trypsinization, and also collect the floating cells from the medium.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide staining solution.

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometric Analysis:

-

Analyze the samples immediately by flow cytometry.

-

Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and quadrants.

-

Acquire at least 10,000 events per sample.

-

The results will distinguish four cell populations:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

| Cell Population | Annexin V Staining | PI Staining | Interpretation |

| Lower-Left Quadrant | Negative | Negative | Viable Cells |

| Lower-Right Quadrant | Positive | Negative | Early Apoptotic Cells |

| Upper-Right Quadrant | Positive | Positive | Late Apoptotic/Necrotic Cells |

| Upper-Left Quadrant | Negative | Positive | Necrotic Cells |

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: PI is a fluorescent dye that intercalates into the major groove of double-stranded DNA.[9] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[10] By staining a population of cells with PI and analyzing them with a flow cytometer, one can determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Detailed Protocol: Cell Cycle Analysis[14][15][17]

-

Cell Preparation and Fixation:

-

Treat cells with the test compound as described for the apoptosis assay.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping.

-

Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cells twice with PBS.

-

Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to eliminate staining of double-stranded RNA.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

-

Flow Cytometric Analysis:

-

Analyze the samples on a flow cytometer, ensuring the instrument is set to a linear scale for PI detection.

-

Gate on single cells to exclude doublets and aggregates.

-

Acquire at least 10,000 events.

-

The resulting histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Analyze the data using cell cycle analysis software.

-

Section 3: Investigating Molecular Targets

Many imidazole-based anticancer agents exert their effects by targeting specific molecular pathways involved in cell proliferation and survival.[2][4] Two common targets are tubulin and key signaling proteins.

Tubulin Polymerization Inhibition Assay

Principle: Microtubules, which are essential for cell division, are dynamic polymers of α- and β-tubulin.[11] Anticancer drugs can interfere with microtubule dynamics by either inhibiting their polymerization (like vinca alkaloids) or by stabilizing them (like taxanes). An in vitro tubulin polymerization assay can determine the effect of a compound on this process.[11][12] The assay typically monitors the increase in fluorescence of a reporter dye that binds to polymerized microtubules.[11]

Detailed Protocol: Tubulin Polymerization Assay[18][20][21]

-

Reaction Setup:

-

On ice, prepare a reaction mixture containing purified tubulin (e.g., from bovine brain), a general tubulin buffer, GTP, and a fluorescent reporter.

-

Add the test compound, a known inhibitor (e.g., Nocodazole), a known stabilizer (e.g., Paclitaxel), and a vehicle control to separate wells of a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding the tubulin reaction mix to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time to generate polymerization curves.

-

Compare the curves of the compound-treated samples to the controls to determine if the compound inhibits or enhances tubulin polymerization.

-

Western Blot Analysis of Signaling Pathways

Principle: Western blotting is a technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[13] It involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. This is crucial for investigating the effect of the imidazole compounds on key cancer-related signaling pathways, such as the PI3K/AKT pathway.[14]

Experimental Workflow: Western Blotting

Caption: General workflow for Western blot analysis.

Detailed Protocol: Western Blotting[24][25]

-

Protein Extraction:

-

Treat cells with the this compound compound.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., p-AKT, total AKT, Bcl-2, Bax) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis of the protein bands to quantify changes in protein expression or phosphorylation levels, normalizing to a loading control like β-actin or GAPDH.

-

Section 4: Data Synthesis and Interpretation

A comprehensive in vitro evaluation requires the integration of data from all the aforementioned assays. For instance, an IC₅₀ value from the MTT assay provides a measure of overall cytotoxicity. A subsequent finding of an increased population of Annexin V-positive cells and a sub-G1 peak in the cell cycle analysis would strongly suggest that this cytotoxicity is mediated through apoptosis.[4] Furthermore, if Western blot analysis reveals a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, this would provide a mechanistic link to the observed apoptosis. Similarly, if the compound is found to inhibit tubulin polymerization and cause cell cycle arrest at the G2/M phase, this points to a specific mechanism of action targeting the cytoskeleton.[1] By systematically applying these assays and logically connecting the results, a clear and scientifically rigorous picture of the anticancer potential of this compound compounds can be established.

References

- 1. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijsrtjournal.com [ijsrtjournal.com]

- 3. This compound | 60472-20-0 | Benchchem [benchchem.com]

- 4. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vet.cornell.edu [vet.cornell.edu]

- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 11. benchchem.com [benchchem.com]

- 12. maxanim.com [maxanim.com]

- 13. medium.com [medium.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Allosteric Inhibition of p38 MAPK: A Case Study of Doramapimod (BIRB 796)

Abstract: The mitogen-activated protein kinase (MAPK) signaling pathways are critical regulators of cellular responses to external stimuli, with the p38 MAPK cascade playing a central role in inflammation and stress responses.[1][] Consequently, inhibitors of p38 MAPK have been pursued as therapeutic agents for a host of inflammatory diseases and cancers.[3][4] This guide provides a detailed examination of the mechanism of action for a specific class of phenyl-imidazole-containing kinase inhibitors. Due to the limited public data on 5-(4-Methoxyphenyl)-1H-imidazol-2-amine, this document will use the well-characterized and structurally related compound, Doramapimod (BIRB 796) , as an exemplary model. Doramapimod is a highly potent, selective, and orally bioavailable inhibitor of p38 MAPK that operates through a unique allosteric mechanism.[5][6][7] We will dissect its molecular interactions, kinetic properties, and the experimental methodologies required to validate its mechanism, providing researchers and drug developers with a comprehensive technical framework.

Introduction: The p38 MAPK Pathway and the Rationale for Allosteric Inhibition

The p38 MAPK pathway is a tiered kinase cascade activated by inflammatory cytokines and environmental stressors.[8][9] This pathway culminates in the activation of p38 MAPK, which then phosphorylates a host of downstream substrates, including other kinases and transcription factors, to orchestrate a cellular response.[8][10] Dysregulation of this pathway is a hallmark of numerous inflammatory conditions, such as rheumatoid arthritis and Crohn's disease, as well as various cancers.[3][4]

Most early kinase inhibitors were designed to be ATP-competitive, binding to the highly conserved ATP pocket of the kinase (Type I and II inhibitors).[11] However, this approach often suffers from challenges in achieving high selectivity across the kinome, leading to off-target effects.[12] Allosteric inhibitors, which bind to sites distinct from the ATP pocket, offer a promising alternative to overcome these limitations.[12][13] These inhibitors, classified as Type III or IV, often exploit less conserved pockets, leading to greater selectivity.[11][14]

Doramapimod (BIRB 796) is a pioneering example of a Type III allosteric inhibitor.[6][15] It targets a binding site adjacent to the ATP pocket, which is only accessible after a significant conformational change in the kinase, providing a powerful mechanism for achieving both high potency and selectivity.[6][7]

Part 1: The Molecular Mechanism of Doramapimod

The inhibitory action of Doramapimod is a direct result of its unique binding mode to p38α MAPK. Unlike ATP-competitive inhibitors, Doramapimod binds to an allosteric site that is created by a conformational change in a key regulatory element of the kinase domain known as the DFG (Asp-Phe-Gly) motif.[6][7]

Key Features of Doramapimod's Binding:

-

DFG-Out Conformation: Doramapimod binding stabilizes the kinase in an inactive "DFG-out" conformation. In this state, the Asp and Phe residues of the DFG motif flip approximately 180 degrees from their positions in the active "DFG-in" state. This movement prevents the proper alignment of ATP and the substrate for catalysis.

-

Allosteric Pocket Occupancy: The inhibitor occupies a hydrophobic pocket adjacent to the ATP binding site, which is only formed in the DFG-out conformation.[16] This induced-fit mechanism is a hallmark of its action.[6][7]

-

Slow Dissociation Kinetics: A consequence of this mechanism is a very slow off-rate. Doramapimod is one of the slowest dissociating p38 MAPK inhibitors known, which contributes to its high potency and prolonged duration of action in cellular and in vivo models.[5][17]

-

High Potency and Selectivity: Doramapimod exhibits picomolar affinity for p38α with a dissociation constant (Kd) of 0.1 nM.[5][17] It shows over 330-fold greater selectivity for p38α compared to the related kinase JNK2 and has weak or insignificant activity against a wide range of other kinases.[5][17]

The interaction of Doramapimod with p38 MAPK prevents the upstream kinase MKK6 from phosphorylating and activating p38, effectively shutting down the signaling cascade.[17]

Signaling Pathway Interruption

The diagram below illustrates the p38 MAPK signaling cascade and the point of intervention by Doramapimod.

Caption: p38 MAPK signaling pathway and Doramapimod's point of inhibition.

Part 2: Quantitative Analysis and Selectivity

The potency and selectivity of a kinase inhibitor are critical parameters for its development as a therapeutic agent. These are determined through a series of in vitro biochemical assays.

| Parameter | p38α | p38β | p38γ | p38δ | JNK2 | c-RAF | B-Raf |

| IC50 (nM) | 38 | 65 | 200 | 520 | >10,000 | Weak | 83 |

| Kd (nM) | 0.1 | - | - | - | - | - | - |

| Data compiled from multiple sources.[5][17][18] |

The data clearly demonstrates Doramapimod's potent inhibition of the p38 isoforms, particularly p38α, and its high degree of selectivity against other kinases like JNK2.[5][17][19] This selectivity is a direct result of its unique allosteric binding mechanism, as the binding pocket it occupies is not conserved across the kinome.

Part 3: Experimental Validation Protocols

The mechanism of action of a kinase inhibitor like Doramapimod is elucidated through a combination of biochemical, biophysical, and cell-based assays. Below are representative protocols for key experiments.

Experimental Workflow Overview

The following diagram outlines a typical workflow for characterizing a novel kinase inhibitor.

Caption: High-level workflow for kinase inhibitor characterization.

Protocol 1: In Vitro Kinase Assay (Non-Radioactive)

This protocol is designed to determine the IC50 value of an inhibitor against p38 MAPK. It measures the phosphorylation of a known substrate, ATF-2.[20]

Objective: To quantify the dose-dependent inhibition of p38 MAPK activity.

Materials:

-

Recombinant human p38α MAPK

-

ATF-2 fusion protein (substrate)

-

Kinase Assay Buffer

-

ATP solution

-

Doramapimod (or test compound)

-

Anti-phospho-ATF-2 (Thr71) antibody

-

Reagents for Western Blotting

Procedure:

-

Preparation: Prepare serial dilutions of Doramapimod in DMSO, then dilute further in Kinase Assay Buffer.

-

Kinase Reaction:

-

In a microcentrifuge tube, combine recombinant p38α MAPK with the ATF-2 substrate.

-

Add the diluted Doramapimod or vehicle control (DMSO) to the kinase/substrate mixture. Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.

-

Incubate the reaction for 30 minutes at 30°C.

-

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Detection:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with the anti-phospho-ATF-2 (Thr71) antibody.

-

Detect the signal using an appropriate secondary antibody and chemiluminescence.

-

-

Data Analysis: Quantify the band intensities. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[21]

Protocol 2: Cell-Based Assay for Target Engagement (Western Blot)

This assay confirms that the inhibitor can engage and inhibit p38 MAPK within a cellular context by measuring the phosphorylation of a downstream target.[22][23]

Objective: To measure the inhibition of stress-induced p38 pathway activation in cultured cells.

Materials:

-

Human monocytic cell line (e.g., THP-1)

-

Cell culture medium

-

Lipopolysaccharide (LPS) for stimulation

-

Doramapimod (or test compound)

-

Cell lysis buffer

-

Antibodies: anti-phospho-p38 (Thr180/Tyr182), anti-total-p38, anti-phospho-MK2 (Thr334)

Procedure:

-

Cell Culture and Treatment:

-

Plate THP-1 cells and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Doramapimod or vehicle control for 1 hour.[17]

-

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes to activate the p38 pathway. A non-stimulated control should be included.

-

Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting:

-

Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot.

-

Probe separate blots with antibodies against phospho-p38, total-p38, and phospho-MK2. The total-p38 blot serves as a loading control.

-

-

Data Analysis: Quantify the phosphorylation signal for p38 and its downstream substrate MK2. Normalize the phospho-protein signal to the total protein signal. This will demonstrate the dose-dependent inhibition of p38 pathway activity by the compound.

Protocol 3: X-ray Crystallography for Structural Validation

Obtaining a co-crystal structure of the inhibitor bound to its target kinase is the definitive method for confirming its binding mode.[6][7]

Objective: To determine the three-dimensional structure of the Doramapimod-p38 MAPK complex.

Procedure:

-

Protein Expression and Purification: Express and purify recombinant p38α MAPK. For some inhibitors, the kinase may need to be co-expressed with an upstream activating kinase (like MKK6) to achieve a specific phosphorylation state.[24]

-

Complex Formation: Incubate the purified p38α with a molar excess of Doramapimod to ensure saturation of the binding site.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., varying pH, precipitants, and temperature) using sitting-drop or hanging-drop vapor diffusion methods to obtain high-quality crystals of the complex.

-

Data Collection: Expose the crystals to a high-intensity X-ray source (e.g., a synchrotron) to collect diffraction data.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known p38 structure as a search model. Refine the model against the experimental data to obtain the final, high-resolution structure of the complex. This will reveal the precise atomic interactions between Doramapimod and the allosteric pocket of p38α.[25]

Conclusion and Future Directions

The mechanism of action of Doramapimod (BIRB 796) serves as a paradigm for the development of highly selective allosteric kinase inhibitors. By targeting a unique, induced-fit pocket adjacent to the ATP-binding site, it achieves a level of potency and selectivity that is often difficult to attain with traditional ATP-competitive inhibitors.[6][12] The experimental protocols detailed in this guide provide a robust framework for researchers to characterize similar molecules, from initial biochemical screening to definitive structural validation.

The success of the allosteric inhibition strategy, exemplified by Doramapimod, underscores the importance of exploring non-traditional binding sites in kinase drug discovery.[13][26] Future efforts in this field will likely focus on identifying new allosteric pockets in other kinases, developing novel chemical scaffolds to target them, and leveraging this mechanistic understanding to design the next generation of targeted therapies for a wide range of human diseases.

References

- 1. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]

- 3. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer | Semantic Scholar [semanticscholar.org]

- 5. apexbt.com [apexbt.com]

- 6. Pardon Our Interruption [opnme.com]

- 7. Pardon Our Interruption [opnme.com]

- 8. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Allosteric small-molecule kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Allosteric regulation and inhibition of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BIRB 796 (Doramapimod) | pan-p38 MAPK inhibitor | p38α/β/γ/δ inhibitor | CAS 285983-48-4 | Buy BIRB-796 from Supplier InvivoChem [invivochem.com]

- 17. selleckchem.com [selleckchem.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. selleckchem.com [selleckchem.com]

- 20. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 21. benchchem.com [benchchem.com]

- 22. merckmillipore.com [merckmillipore.com]

- 23. benchchem.com [benchchem.com]

- 24. Dual-action kinase inhibitors influence p38α MAP kinase dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Structure-Activity Relationship (SAR) of 5-(4-Methoxyphenyl)-1H-imidazol-2-amine Derivatives

Abstract

The 2-aminoimidazole scaffold is a privileged heterocyclic motif frequently encountered in natural products and medicinally relevant compounds, exhibiting a wide spectrum of biological activities.[1] This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) for a specific, promising core: 5-(4-Methoxyphenyl)-1H-imidazol-2-amine. By systematically dissecting the molecule into its key pharmacophoric components—the C5-aryl ring, the imidazole core (including the N1-position), and the C2-amino group—we delineate a rational strategy for chemical modification aimed at optimizing biological activity. This document details the underlying scientific rationale for analog design, provides robust synthetic protocols, and presents hypothetical SAR data to guide future drug discovery efforts. The insights contained herein are intended to empower researchers, medicinal chemists, and drug development professionals to unlock the full therapeutic potential of this versatile chemical scaffold.

Introduction: The 2-Aminoimidazole Core as a Strategic Starting Point

The imidazole ring is a fundamental building block in numerous biological systems, most notably in the amino acid histidine, where it plays a critical role in protein structure and enzymatic catalysis.[2][3] The 2-aminoimidazole (2-AI) moiety, in particular, has garnered significant attention in medicinal chemistry due to its presence in various marine alkaloids with potent pharmacological properties.[1] These natural products have demonstrated activities ranging from antimicrobial and antibiofilm to anticancer and anti-inflammatory, underscoring the therapeutic promise of the 2-AI scaffold.[1][4][5]

The core molecule of interest, this compound, presents a strategic starting point for a focused SAR investigation. The methoxy-substituted phenyl ring at the C5 position offers a handle for exploring the impact of electronics and sterics on activity, while the primary amine at C2 and the secondary amine at N1 of the imidazole ring provide vectors for further chemical elaboration. This guide will systematically explore the SAR of this scaffold, providing a logical framework for the design and synthesis of novel analogs with enhanced potency and selectivity.

Strategic Dissection of the Core Scaffold for SAR Exploration

To conduct a thorough SAR study, the parent molecule is dissected into three primary regions for modification. This systematic approach allows for the independent evaluation of each component's contribution to the overall biological activity.

References

- 1. 2-Aminoimidazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

- 4. Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacophore of 5-(4-Methoxyphenyl)-1H-imidazole Derivatives for ALOX15 Inhibition

Introduction: The Significance of Targeting ALOX15 in Inflammatory and Proliferative Diseases

Arachidonate 15-lipoxygenase (ALOX15), a lipid-peroxidizing enzyme, plays a pivotal role in the metabolism of polyunsaturated fatty acids, such as linoleic and arachidonic acid.[1][2][3] This enzymatic activity leads to the production of bioactive lipid mediators that are deeply implicated in the pathophysiology of a spectrum of human diseases, including inflammatory disorders and various cancers.[4][5][6] The metabolites of ALOX15 can exert both pro- and anti-inflammatory effects depending on the cellular context, making it a complex but compelling target for therapeutic intervention.[5][7][8][9] For instance, the ALOX15 product 15-hydroxyeicosatetraenoic acid (15-HETE) is involved in airway inflammation, while other metabolites like lipoxins are crucial for the resolution of inflammation.[2][9]

Given its significant role in disease pathogenesis, the development of selective ALOX15 inhibitors is a burgeoning area of pharmaceutical research.[6] Among the promising classes of inhibitors are derivatives of 5-(4-Methoxyphenyl)-1H-imidazole.[1] These compounds have demonstrated the potential for selective inhibition of ALOX15, offering a promising avenue for the development of novel therapeutics. This guide provides a comprehensive exploration of the pharmacophore of these imidazole derivatives, detailing the molecular features essential for their inhibitory activity against ALOX15.

The ALOX15 Signaling Pathway: A Target for Therapeutic Intervention

ALOX15 catalyzes the conversion of arachidonic acid to 15-HETE, a precursor to signaling molecules that can activate downstream pathways like the MEK-ERK pathway, leading to eosinophil-mediated airway inflammation.[2] The enzyme is also involved in the production of pro-inflammatory eoxins and can influence the expression of various chemokines, thereby promoting the migration of immune cells to inflammatory sites.[2][5] The intricate involvement of ALOX15 in these signaling cascades underscores its importance as a drug target.

Caption: ALOX15 Signaling Pathway and Point of Inhibition.

Pharmacophore Modeling: Unveiling the Key Molecular Features for ALOX15 Inhibition

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target.[10][11][12] This approach can be either ligand-based, where the model is derived from a set of known active molecules, or structure-based, utilizing the 3D structure of the target protein.[10][13] For the 5-(4-Methoxyphenyl)-1H-imidazole derivatives, a ligand-based approach has been instrumental in defining the common pharmacophore responsible for ALOX15 inhibition.[1]

The process of developing a pharmacophore model involves several key steps:

-

Training Set Selection: A diverse set of 5-(4-Methoxyphenyl)-1H-imidazole derivatives with a wide range of inhibitory activities against ALOX15 is selected.

-

Conformational Analysis: The low-energy conformations of each molecule in the training set are generated to explore the possible spatial arrangements of their chemical features.

-

Feature Identification and Alignment: Common chemical features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, are identified and aligned across the training set molecules.

-

Pharmacophore Model Generation: A 3D model is generated that represents the optimal spatial arrangement of these identified features.

-

Validation: The predictive power of the pharmacophore model is validated using a test set of molecules with known activities that were not included in the training set. A good model should be able to accurately predict the activity of these compounds.[14]

Caption: Pharmacophore Modeling Workflow.

The Common Pharmacophore of 5-(4-Methoxyphenyl)-1H-imidazole Derivatives

Through computational studies, a common pharmacophore for the allosteric inhibition of ALOX15 by 5-(4-methoxyphenyl)-1H-imidazole and related indole derivatives has been proposed.[1] The key features include:

-

An Aromatic Ring System: The imidazole ring serves as a core scaffold.

-

A Hydrogen Bond Donor/Acceptor: The nitrogen atoms within the imidazole ring can act as both hydrogen bond donors and acceptors, which is crucial for interaction with the enzyme's active site.

-

A Hydrophobic Moiety: The 4-methoxyphenyl group provides a significant hydrophobic interaction.

-

An Additional Hydrogen Bond Acceptor: The methoxy group on the phenyl ring can act as a hydrogen bond acceptor.

Substitutions on the imidazole and phenyl rings can significantly influence the inhibitory potency, highlighting the importance of a detailed Structure-Activity Relationship (SAR) analysis.

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing the lead compounds by identifying which chemical groups are important for biological activity and which are not. For the 5-(4-Methoxyphenyl)-1H-imidazole derivatives, the following SAR insights have been observed:

| Position of Substitution | Nature of Substituent | Effect on ALOX15 Inhibitory Activity |

| Imidazole Ring (N1-position) | Phenyl group | Generally favorable for activity.[15] |

| Imidazole Ring (C2-position) | Benzylthio moiety | Contributes to potent inhibition.[15] |

| Phenyl Ring (para-position) | Methoxy group | Enhances inhibitory potency, likely through hydrogen bonding.[1] |

| Phenyl Ring (other positions) | Introduction of a methyl group | May decrease inhibitory activity.[16] |

| Imidazole Ring (C4, C5-positions) | Di- or tri-substitution | Generally more active than mono-substituted derivatives.[16] |

These findings suggest that a combination of a substituted imidazole core with a strategically functionalized phenyl ring is essential for potent and selective ALOX15 inhibition.

Experimental Protocols for Pharmacophore Validation and Inhibitor Characterization

The validation of a pharmacophore model and the characterization of novel inhibitors require robust experimental assays. The following protocols are standard in the field for evaluating ALOX15 inhibitors.

Protocol 1: In Vitro ALOX15 Enzyme Inhibition Assay (UV-based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified ALOX15.

Principle: This assay measures the enzymatic activity of ALOX15 by monitoring the formation of the conjugated diene product, 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which absorbs light at 234 nm.[15][17][18]

Materials:

-

Purified recombinant human ALOX15

-

Arachidonic acid (substrate)

-

Test compounds (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

In a quartz cuvette, add the assay buffer, the test compound dilution (or DMSO for control), and the purified ALOX15 enzyme.

-

Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 5 minutes).

-

Initiate the reaction by adding the arachidonic acid substrate.

-

Immediately monitor the increase in absorbance at 234 nm for a set time (e.g., 3-5 minutes).

-

Calculate the initial reaction velocity for each compound concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Assay for ALOX15 Activity

Objective: To evaluate the inhibitory effect of test compounds on ALOX15 activity in a cellular context.

Principle: This assay measures the production of ALOX15 metabolites in cells that endogenously or exogenously express the enzyme.

Materials:

-

A suitable cell line (e.g., human airway epithelial cells)

-

Cell culture medium and supplements

-

Test compounds

-

Arachidonic acid

-

Enzyme-linked immunosorbent assay (ELISA) kit for 15-HETE or other relevant metabolites, or LC-MS/MS for quantification.

Procedure:

-

Culture the cells to a suitable confluency in multi-well plates.

-

Treat the cells with various concentrations of the test compound for a specified duration.

-

Stimulate the cells with arachidonic acid to induce ALOX15 activity.

-

After incubation, collect the cell supernatant or cell lysates.

-

Quantify the amount of 15-HETE or other ALOX15 metabolites using a validated method like ELISA or LC-MS/MS.

-

Determine the IC50 of the compound in the cellular environment.

Conclusion and Future Directions

The exploration of the pharmacophore of 5-(4-Methoxyphenyl)-1H-imidazole derivatives has provided a solid foundation for the rational design of novel and selective ALOX15 inhibitors. The key molecular features identified, including the imidazole scaffold, the methoxyphenyl group, and specific substitution patterns, are critical for potent inhibitory activity. The detailed SAR analysis and robust experimental protocols outlined in this guide provide a clear roadmap for researchers and drug development professionals to advance the discovery of new therapeutic agents targeting ALOX15.

Future efforts should focus on synthesizing and evaluating new derivatives based on the established pharmacophore to improve potency, selectivity, and pharmacokinetic properties. The integration of advanced computational techniques, such as molecular dynamics simulations and machine learning, will further refine our understanding of the inhibitor-enzyme interactions and accelerate the drug discovery process.[19][20][21] Ultimately, the goal is to translate these scientific insights into clinically effective treatments for a range of inflammatory and proliferative diseases where ALOX15 plays a pathogenic role.

References

- 1. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arachidonic Acid 15-Lipoxygenase: Effects of Its Expression, Metabolites, and Genetic and Epigenetic Variations on Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arachidonate 15-lipoxygenase type B: Regulation, function, and its role in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review on the relationship between Arachidonic acid 15-Lipoxygenase (ALOX15) and diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review on the relationship between Arachidonic acid 15-Lipoxygenase (ALOX15) and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Arachidonate 15-lipoxygenase: A promising therapeutic target for alleviating inflammation in acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ALOX15 as a Suppressor of Inflammation and Cancer: Lost in the Link - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Comprehensive Guide to the Top 8 Pharmacophore Modeling Software [parssilico.com]

- 13. Pharmacophore Modeling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 14. Pharmacophore modeling and virtual screening for designing potential 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. biorxiv.org [biorxiv.org]

- 19. tandfonline.com [tandfonline.com]

- 20. Development of novel ALOX15 inhibitors combining dual machine learning filtering and fragment substitution optimisation approaches, molecular docking and dynamic simulation methods - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Identification of Novel Arachidonic Acid 15-Lipoxygenase Inhibitors Based on the Bayesian Classifier Model and Computer-Aided High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-Methoxyphenyl)-1H-imidazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(4-Methoxyphenyl)-1H-imidazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Recognizing the scarcity of direct experimental data for this specific molecule, this document synthesizes available information, including a reported melting point, with high-quality predicted values for key parameters such as pKa and logP. Furthermore, this guide details the established experimental protocols for the determination of these properties, offering a framework for empirical validation. Spectroscopic characteristics are discussed in the context of its molecular structure, with illustrative examples from closely related analogs to guide researchers in spectral interpretation. This document is intended to serve as a foundational resource for scientists and researchers engaged in the synthesis, characterization, and application of this and similar imidazole-based compounds.

Introduction: The Significance of this compound

This compound belongs to the imidazole class of heterocyclic compounds, a scaffold that is ubiquitous in biologically active molecules and pharmaceuticals. The imidazole ring, with its unique electronic properties and ability to participate in hydrogen bonding, often serves as a critical pharmacophore. The methoxyphenyl and amine substituents on the imidazole core of the title compound suggest potential for a range of biological activities, making a thorough understanding of its physicochemical properties essential for its exploration in drug development. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and are therefore pivotal in the journey from a lead compound to a viable drug candidate.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while the molecular formula, molecular weight, and a melting point are based on experimental data, other values are predicted and should be confirmed through empirical testing.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₁N₃O | [1][2] |

| Molecular Weight | 189.21 g/mol | [1][2] |

| Appearance | Light yellow solid | [3] |

| Melting Point | 124-126 °C | [3] |

| Boiling Point | 397.2 ± 22.0 °C (Predicted) | [4] |

| pKa | 6.32 ± 0.61 (Predicted for an isomer) | [4] |

| logP | 1.3 (Predicted for an isomer) | [5] |

Experimental Determination of Physicochemical Properties

This section outlines the standard experimental protocols for determining the key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating.

-

Heating: The sample is heated at a steady rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise determination (1-2 °C per minute) with a fresh sample.

-

Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[2][4][6][7][8]

Causality: The transition from a crystalline solid to a liquid involves overcoming the intermolecular forces of the crystal lattice. Impurities disrupt this lattice, typically leading to a depression and broadening of the melting point range.

Visualization of Melting Point Determination Workflow

Solubility Assessment

Solubility is a crucial parameter, especially in drug development, as it directly impacts bioavailability.

Protocol: Equilibrium Solubility Assay (Shake-Flask Method)

-

Preparation: A surplus of the solid compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline, organic solvents) in a sealed vial.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[9][10][11][12]

Causality: The solubility of a compound is determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solid to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and is critical for predicting the ionization state of a compound at a given pH, which in turn affects its solubility, permeability, and receptor binding.

Protocol: Potentiometric Titration

-

Sample Preparation: A solution of the compound of known concentration is prepared in a suitable solvent (often a water-co-solvent mixture for poorly soluble compounds).

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added.

-

Data Analysis: The pKa is determined from the titration curve as the pH at which the compound is half-ionized.[1][13][14][15][16]

Causality: The pKa is a measure of the equilibrium constant for the dissociation of a proton from an acidic functional group or the association of a proton with a basic functional group. The shape of the titration curve reflects the change in the ratio of the ionized and non-ionized forms of the molecule as the pH of the solution changes.

Visualization of Potentiometric Titration Workflow

Lipophilicity (logP) Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.

Protocol: Shake-Flask Method for logP Determination

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation and Quantification: The two phases are separated, and the concentration of the compound in each phase is determined by a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[17][18][19]

Causality: The partitioning of a compound between two immiscible phases is driven by its relative affinity for each phase. A more lipophilic compound will preferentially partition into the non-polar n-octanol phase, resulting in a higher logP value.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

-

Aromatic Protons: The protons on the methoxyphenyl ring will appear as two doublets in the aromatic region (typically δ 6.8-7.8 ppm). The protons ortho to the methoxy group will be more shielded and appear at a lower chemical shift than the protons meta to the methoxy group. The proton on the imidazole ring will likely appear as a singlet in the aromatic region.

-

Amine Protons: The -NH₂ protons will appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration. The -NH proton of the imidazole ring will also be a broad singlet.

-

Methoxy Protons: The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet, typically around δ 3.8 ppm.[6][20][21]

¹³C NMR Spectroscopy:

-

Aromatic Carbons: The carbon atoms of the phenyl and imidazole rings will appear in the downfield region (typically δ 110-160 ppm). The carbon bearing the methoxy group will be significantly deshielded.

-

Imidazole Carbons: The C2 carbon of the imidazole ring, bonded to two nitrogen atoms, will be the most deshielded of the ring carbons.

-

Methoxy Carbon: The carbon of the methoxy group will appear as a signal around δ 55 ppm.[15]

Protocol: NMR Sample Preparation

-

Sample Weighing: Weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.

-

Filtration: Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry NMR tube to remove any particulate matter.

-

Capping and Labeling: Cap the NMR tube and label it appropriately.[20][21][22][23][24]

Fourier-Transform Infrared (FT-IR) Spectroscopy